molecular formula C10H10F2O2 B7999536 1-(3-Ethoxy-4,5-difluorophenyl)ethanone

1-(3-Ethoxy-4,5-difluorophenyl)ethanone

Cat. No.: B7999536
M. Wt: 200.18 g/mol
InChI Key: WXMMABQELWVRAC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4,5-difluorophenyl)ethanone is an organic compound with the molecular formula C10H10F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with ethoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-4,5-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-4,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ethoxy and difluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of these substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 3-Ethoxy-4,5-difluorobenzoic acid.

    Reduction: 1-(3-Ethoxy-4,5-difluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxy-4,5-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, may involve this compound as a lead structure.

    Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-ethoxy-4,5-difluorophenyl)ethanone exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. In receptor binding studies, it may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroacetophenone: Similar in structure but lacks the ethoxy group.

    1-(3-Ethoxy-4-fluorophenyl)ethanone: Similar but has only one fluorine atom.

    4,5-Difluoroacetophenone: Lacks the ethoxy group and has a different substitution pattern.

Uniqueness

1-(3-Ethoxy-4,5-difluorophenyl)ethanone is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination of electron-donating and electron-withdrawing groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-ethoxy-4,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-9-5-7(6(2)13)4-8(11)10(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMMABQELWVRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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